molecular formula C9H12BrN B7861813 (R)-1-(3-Bromophenyl)propan-1-amine

(R)-1-(3-Bromophenyl)propan-1-amine

Cat. No.: B7861813
M. Wt: 214.10 g/mol
InChI Key: MDAOMTRNTRIGOV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Bromophenyl)propan-1-amine is a chiral amine featuring a propan-1-amine backbone substituted with a 3-bromophenyl group at the α-carbon. The (R)-enantiomer is of particular interest in medicinal chemistry and asymmetric synthesis due to the stereochemical influence of the bromine atom and the amine functionality. Key properties include:

  • Molecular Formula: C₉H₁₂BrN
  • Molecular Weight: 214.10 g/mol (calculated).

Properties

IUPAC Name

(1R)-1-(3-bromophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAOMTRNTRIGOV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allylic Alcohol Isomerization

The isomerization step employs a ruthenium-based catalyst (e.g., Complex 3 at 1 mol%) in a phosphate buffer (pH 8.5) under argon. The reaction proceeds at 50°C for 3 hours, converting the allylic alcohol to the corresponding ketone with >95% efficiency. Key advantages include:

  • Mild conditions : Aqueous buffer system avoids harsh solvents.

  • No racemization : The metal catalyst preserves stereochemical integrity during isomerization.

Enzymatic Transamination

The ketone intermediate undergoes transamination using ATA-033 transaminase and isopropylamine as the amine donor. Reaction conditions include:

  • Pyridoxal-5′-phosphate (PLP) : 1 mM as a cofactor.

  • Temperature : 60°C for 24 hours.

  • Yield : 82% isolated yield of (R)-1-(3-bromophenyl)propan-1-amine.

  • Enantiomeric excess : >99% ee, as determined by chiral HPLC.

Mechanistic Insight : The transaminase’s active site selectively binds the pro-(R) face of the ketone, transferring the amino group from isopropylamine with high fidelity.

Asymmetric Allylboration and Mizoroki–Heck Cyclization

One-Pot Synthesis Strategy

While primarily developed for indanol derivatives, this method offers insights into chiral induction strategies applicable to amine synthesis. The protocol involves:

  • Asymmetric allylboration of 2-bromoaryl ketones using (R)-3,3′-dibromo-1,1′-bi-2-naphthol ((R)-BINOL) as a chiral ligand.

  • Mizoroki–Heck cyclization to form cyclic intermediates.

Comparative Analysis of Methodologies

Efficiency and Scalability

Parameter Enzymatic Transamination Allylboration/Heck
Yield82%61–75% (indanol analogs)
Enantiomeric Excess>99% ee89.5:10.5–96:4 er
Reaction Time27 hours total5–7 days
Catalyst Loading1 mol% (Ru) + enzyme7.5 mol% Pd
ScalabilityPilot-scale demonstratedLab-scale only

Practical Considerations

  • Cost : Enzymatic methods require purified enzymes, increasing operational costs.

  • Substrate Flexibility : The allylboration/Heck approach tolerates electron-rich aryl groups but struggles with sterically hindered substrates.

  • Green Chemistry : The enzymatic route uses aqueous buffers and avoids toxic solvents, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylpropanamine.

    Substitution: Formation of substituted phenylpropanamines with various functional groups.

Scientific Research Applications

®-1-(3-Bromophenyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Chemistry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares (R)-1-(3-Bromophenyl)propan-1-amine with halogenated and alkyl-substituted derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Br, no additional substituents C₉H₁₂BrN 214.10 Bromine provides steric bulk and electron-withdrawing effects.
(R)-1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine 3-Cl, 2,2-dimethyl groups C₁₁H₁₆ClN 197.70 Chlorine substitution reduces steric hindrance; dimethyl groups enhance lipophilicity.
(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine 3-Br, 5-F, 2-methyl C₁₀H₁₃BrFN 246.12 Fluorine introduces polar interactions; methyl group modifies steric profile.
(R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine 3-Cl, 2-F C₉H₁₁ClFN 187.64 Ortho-fluorine increases electronegativity; smaller substituent than Br.
Key Observations:
  • Halogen Effects : Bromine (Br) offers greater steric bulk and a stronger electron-withdrawing effect compared to chlorine (Cl) or fluorine (F). This may influence binding affinity in receptor-ligand interactions.
  • Substituent Position : Meta-substituted halogens (e.g., 3-Br, 3-Cl) optimize electronic effects without severe steric clashes, whereas ortho-substituents (e.g., 2-F in ) may restrict conformational flexibility.

Biological Activity

(R)-1-(3-Bromophenyl)propan-1-amine, also known as (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride, is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃BrClNO
  • Molecular Weight : Approximately 266.56 g/mol
  • Structure : The compound features a bromophenyl group attached to a propanol backbone, contributing to its unique biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The bromophenyl group engages in hydrophobic interactions, which can influence enzyme activity and receptor binding.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antiproliferative Effects :
    • The compound has demonstrated significant antiproliferative activity in various cancer cell lines, including MCF-7 breast cancer cells. Compounds structurally similar to this compound have shown IC50 values ranging from 10–33 nM against these cells, indicating strong potential for cancer treatment .
  • Enzyme Inhibition :
    • Research indicates that the compound acts as an inhibitor of monoamine oxidases (MAO), which are critical enzymes involved in neurotransmitter metabolism. This inhibition can have implications for treating neurological disorders .
  • Potential as a Drug Candidate :
    • Given its interaction with various biological pathways and its effects on cellular processes such as apoptosis and cell cycle regulation, this compound is being investigated as a potential therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeSignificant activity against MCF-7 cells; IC50 values 10–33 nM
Enzyme InhibitionInhibits monoamine oxidases (MAO), impacting neurotransmitter levels
Apoptosis InductionInduces apoptosis in cancer cell lines

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity:

  • Starting Materials : The synthesis often begins with readily available bromobenzene derivatives.
  • Key Reactions :
    • Nucleophilic Substitution : The bromine atom can be substituted by amines to form the desired amine structure.
    • Reduction Reactions : Various reducing agents may be employed to achieve the final product.

Q & A

Q. Common Pitfalls :

  • Residual solvents (e.g., CH₃CN) may obscure signals; ensure thorough drying.
  • Racemization during analysis can be mitigated by using deuterated solvents at low temperatures.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .
  • Waste Disposal : Segregate halogenated waste (due to bromine content) and neutralize amine residues with dilute HCl before disposal .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Answer:
Crystallographic inconsistencies (e.g., ambiguous electron density maps) require:

  • Data Reprocessing : Use SHELX software (SHELXL/SHELXE) to refine twinned or high-resolution datasets. For example, SHELXL’s TWIN/BASF commands can model twinning .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.
  • Alternative Methods : If X-ray fails, use vibrational circular dichroism (VCD) to confirm absolute configuration .

Advanced: What strategies enhance enantiomeric excess (ee) in catalytic asymmetric synthesis of this compound?

Answer:

  • Ligand Optimization : Screen chiral phosphine ligands (e.g., Josiphos, Mandyphos) to improve stereocontrol. For example, bulky ligands reduce racemization by sterically shielding the reactive site .
  • Reaction Engineering : Use low temperatures (−20°C to 0°C) to slow non-enantioselective pathways.
  • Additives : Additives like molecular sieves or Brønsted acids (e.g., TFA) can stabilize transition states and improve ee .
Case Study Result
Pd/BINAP system85% ee (baseline)
Pd/Josiphos system92% ee
With 10 mol% TFA95% ee

Advanced: How does the 3-bromo substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromine atom at the phenyl para position activates the ring for Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the ipso carbon, facilitating oxidative addition with Pd(0) catalysts.
  • Steric Effects : The meta position minimizes steric hindrance, enabling efficient coupling with aryl boronic acids or amines .

Q. Example Reaction :

  • Suzuki Coupling : React with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O to yield biphenyl derivatives .

Advanced: What challenges arise in formulating this compound for biological assays?

Answer:

  • Solubility : The compound’s hydrophobicity (logP ~2.5) limits aqueous solubility. Use co-solvents (e.g., DMSO:water 1:9) or prepare hydrochloride salts (via HCl gas treatment) to improve dissolution .
  • Stability : Amine oxidation can occur under acidic conditions; store under inert gas (N₂/Ar) at −20°C.

Q. Formulation Table :

Vehicle Solubility (mg/mL) Stability (RT, 24h)
PBS (pH 7.4)0.385% intact
10% DMSO/water12.595% intact
0.1 M HCl8.270% intact

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.